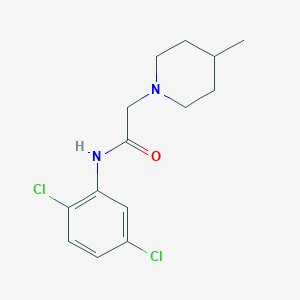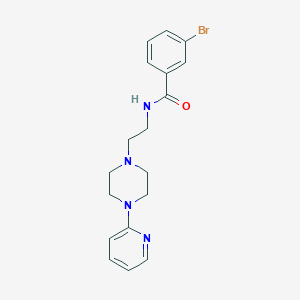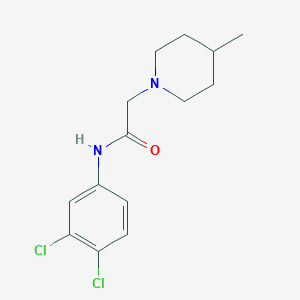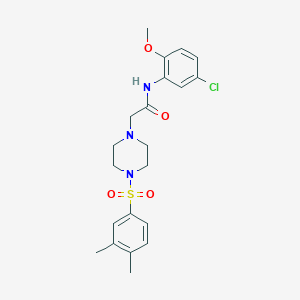![molecular formula C20H24N2O4S B501633 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 690643-26-6](/img/structure/B501633.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA belongs to the phenethylamine class of drugs and is a derivative of amphetamine. MDMA is known to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to feelings of euphoria, increased sociability, and heightened empathy.
Mechanism of Action
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine acts on the serotonin transporter, which leads to an increase in the levels of serotonin in the synaptic cleft. This compound also acts on the dopamine and norepinephrine transporters, which leads to an increase in the levels of these neurotransmitters in the brain. The increase in neurotransmitter levels leads to feelings of euphoria, increased sociability, and heightened empathy.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. This compound increases heart rate, blood pressure, and body temperature. This compound also causes the release of vasopressin, which leads to water retention and hyponatremia. This compound can also cause oxidative stress and neurotoxicity in the brain.
Advantages and Limitations for Lab Experiments
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine has a number of advantages and limitations for lab experiments. This compound is a potent psychoactive drug that can be used to study the effects of serotonin, dopamine, and norepinephrine on the brain. This compound can also be used to study the effects of oxidative stress and neurotoxicity on the brain. However, this compound is a controlled substance that requires specialized equipment and permits to handle.
Future Directions
There are a number of future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine. One area of research is the development of novel this compound analogs that have therapeutic potential. Another area of research is the use of this compound in the treatment of other psychiatric disorders, such as addiction and eating disorders. Finally, there is a need for further research on the long-term effects of this compound on the brain and the body.
Synthesis Methods
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and sodium nitrite to form MDP2P. MDP2P is then reacted with methylamine to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and knowledge of organic chemistry.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine has been the subject of extensive research in the fields of neuroscience, psychiatry, and pharmacology. This compound has been shown to have therapeutic potential in the treatment of PTSD, anxiety, and depression. This compound-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-3-4-16(2)20(11-15)27(23,24)22-9-7-21(8-10-22)13-17-5-6-18-19(12-17)26-14-25-18/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFPJNUSZRYBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)

